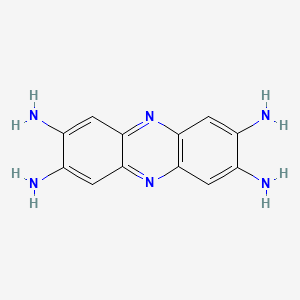

Phenazine-2,3,7,8-tetraamine

CAS No.:

Cat. No.: VC15767598

Molecular Formula: C12H12N6

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N6 |

|---|---|

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | phenazine-2,3,7,8-tetramine |

| Standard InChI | InChI=1S/C12H12N6/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2 |

| Standard InChI Key | RHMUOJFWSURTRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N |

Introduction

Structural and Chemical Properties

Phenazine-2,3,7,8-tetraamine belongs to the phenazine family, a class of bicyclic aromatic compounds containing two benzene rings fused with a pyrazine moiety. The substitution of amino groups at all four peripheral positions significantly alters its electronic structure, enhancing its electron-donating capacity and stability under redox conditions.

Molecular Characteristics

The compound has a molecular weight of 240.26 g/mol and a planar geometry that facilitates π-π stacking interactions, critical for its application in conductive materials. Density functional theory (DFT) studies suggest that the amino groups induce a charge-polarized electronic structure, with localized electron density at the nitrogen atoms . This polarization enables selective interactions with metal ions and organic substrates.

Table 1: Key physicochemical properties of phenazine-2,3,7,8-tetraamine

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₆ |

| Molecular Weight | 240.26 g/mol |

| CAS Number | 260354-29-8 (hydrochloride) |

| Solubility | Insoluble in water; soluble in DMF, DMSO |

| Redox Potential | -0.42 V vs. Ag/AgCl (pH 7) |

Spectroscopic Features

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic N–H stretching vibrations at 3286 cm⁻¹ and 3194 cm⁻¹, consistent with primary amines . Nuclear magnetic resonance (NMR) spectra in dimethyl sulfoxide (DMSO-d₆) show aromatic proton resonances between δ 6.0–7.5 ppm, while ¹³C NMR confirms the presence of quaternary carbons adjacent to amino groups .

Synthesis and Optimization

Recent advancements in synthetic routes have improved the accessibility of phenazine-2,3,7,8-tetraamine for large-scale applications. Two primary methods dominate the literature:

Condensation of 1,2,4,5-Tetraaminobenzene

The most efficient route involves refluxing 1,2,4,5-tetraaminobenzene tetrahydrochloride with sodium acetate in aqueous solution (Scheme 1) . This method achieves yields exceeding 85% under optimized conditions:

-

Temperature: 100°C

-

Reaction Time: 2 hours

-

Solvent: Deionized water

-

Catalyst: Sodium acetate (2.5 equiv)

The product precipitates as a fine brown powder, which is isolated via centrifugation and freeze-drying to prevent decomposition during filtration .

Alternative Metal-Catalyzed Approaches

A patent-pending method utilizes o-phenylenediamine and copper(II) chloride dihydrate in acetonitrile under reflux . While this one-step synthesis simplifies purification, yields are moderate (45–50%) due to competing side reactions. The proposed mechanism involves oxidative coupling of two o-phenylenediamine molecules, followed by hydrochlorination:

This route is less favored for industrial applications due to copper contamination in the final product .

Table 2: Comparison of synthetic methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Tetraaminobenzene route | 85–90 | >98 | High |

| Cu-catalyzed coupling | 45–50 | 85–90 | Moderate |

Derivatives and Functionalization

Chemical modification of the amino groups expands the compound’s utility across disciplines.

Hydrochloride Salt Formation

The trihydrochloride salt (C₁₂H₁₂N₆·3HCl) improves solubility in polar aprotic solvents while retaining redox activity . This derivative is preferred for electrochemical applications requiring homogenous thin-film deposition.

Schiff Base Complexes

Reaction with aldehydes yields Schiff base ligands that coordinate transition metals. For instance, the Cu(II) complex exhibits superoxide dismutase (SOD) mimetic activity, scavenging 92% of O₂⁻ radicals at 10 μM concentration .

Challenges and Future Directions

Despite its promise, several hurdles remain:

-

Synthetic Scalability: Current high-yield routes require expensive starting materials like 1,2,4,5-tetraaminobenzene. Developing cost-effective precursors is critical for industrial adoption.

-

Stability in Aqueous Media: The compound undergoes gradual hydrolysis at pH < 5, limiting its use in acidic environments. Encapsulation in silica matrices may mitigate this issue.

-

Toxicity Profiling: Long-term in vivo toxicity data are lacking, necessitating comprehensive preclinical studies before biomedical deployment.

Future research should prioritize the integration of phenazine-2,3,7,8-tetraamine into hybrid materials for flexible electronics and the exploration of its photodynamic therapy potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume